molecular formula C18H18N2O2S B382594 4-(3-methoxyphenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine CAS No. 315697-22-4

4-(3-methoxyphenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B382594
CAS No.: 315697-22-4
M. Wt: 326.4g/mol
InChI Key: ZFIYYWYERMBACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methoxyphenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine is a complex organic compound with a unique structure that includes a methoxyphenoxy group, a thia group, and a diazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the methoxyphenoxy precursor. This precursor is then subjected to a series of reactions, including cyclization and thia group incorporation, to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-methoxyphenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: A related compound with similar structural features but different functional groups.

    2-Hydroxy-4-methoxybenzophenone: Another compound with a methoxyphenoxy group, used in different applications.

Uniqueness

4-(3-methoxyphenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine is unique due to its complex tricyclic structure and the presence of both thia and diaza groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

315697-22-4

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4g/mol

IUPAC Name

3-(3-methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene

InChI

InChI=1S/C18H18N2O2S/c1-21-12-6-5-7-13(10-12)22-17-16-14-8-3-2-4-9-15(14)23-18(16)20-11-19-17/h5-7,10-11H,2-4,8-9H2,1H3

InChI Key

ZFIYYWYERMBACB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC2=C3C4=C(CCCCC4)SC3=NC=N2

Canonical SMILES

COC1=CC(=CC=C1)OC2=C3C4=C(CCCCC4)SC3=NC=N2

Origin of Product

United States

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